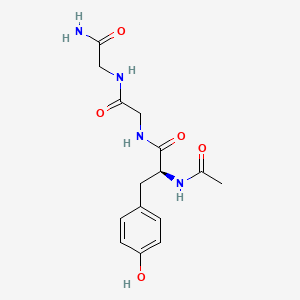
Glycinamide, N-acetyl-L-tyrosylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycinamide, N-acetyl-L-tyrosylglycyl- is a synthetic peptide compound with a molecular formula of C16H22N4O5 This compound is a derivative of glycinamide, which is an amide of the amino acid glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-acetyl-L-tyrosylglycyl- typically involves the coupling of N-acetyl-L-tyrosine with glycinamide. The process begins with the protection of the amino and carboxyl groups of N-acetyl-L-tyrosine, followed by the activation of the carboxyl group using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxyl group is then coupled with glycinamide under mild conditions to form the desired peptide bond.
Industrial Production Methods
Industrial production of Glycinamide, N-acetyl-L-tyrosylglycyl- may involve solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide is synthesized on a solid resin support, allowing for efficient purification and high yield. The process involves repeated cycles of amino acid coupling, deprotection, and washing, followed by cleavage of the peptide from the resin and final purification.
化学反应分析
Types of Reactions
Glycinamide, N-acetyl-L-tyrosylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds in the peptide can be reduced under specific conditions to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Amines derived from the reduction of amide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
科学研究应用
Glycinamide, N-acetyl-L-tyrosylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of Glycinamide, N-acetyl-L-tyrosylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, the phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function. Additionally, the peptide can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
N-Acetylglycinamide: A glycine derivative with similar structural features.
Acetylleucine: A modified amino acid used in the treatment of neurological disorders.
Glycineamide: The amide derivative of glycine, used in various biochemical applications.
Uniqueness
Glycinamide, N-acetyl-L-tyrosylglycyl- is unique due to its specific combination of glycinamide and N-acetyl-L-tyrosine, which imparts distinct chemical and biological properties. The presence of the tyrosine residue allows for unique interactions with proteins and enzymes, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
81543-11-5 |
|---|---|
分子式 |
C15H20N4O5 |
分子量 |
336.34 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H20N4O5/c1-9(20)19-12(6-10-2-4-11(21)5-3-10)15(24)18-8-14(23)17-7-13(16)22/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,19,20)/t12-/m0/s1 |
InChI 键 |
PKQLOAZEQQZIMI-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |
规范 SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


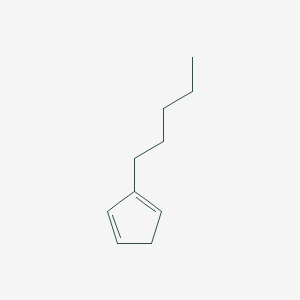
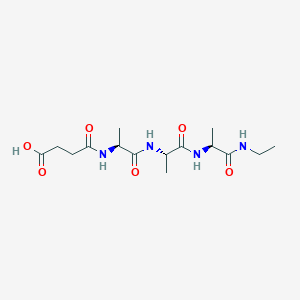
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
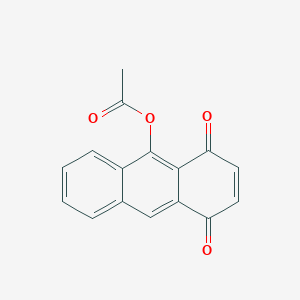
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
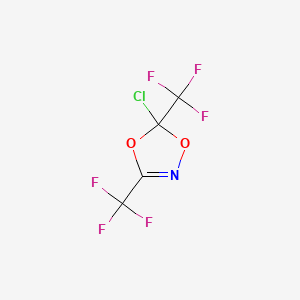

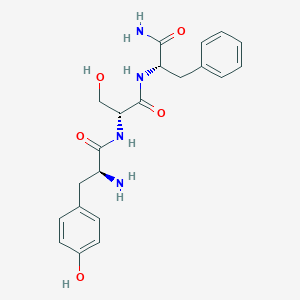
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
